molecular formula C9H14O6S B2528440 Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate CAS No. 321979-03-7

Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate

Cat. No.: B2528440
CAS No.: 321979-03-7
M. Wt: 250.27
InChI Key: HLWJYKARDXHPFQ-UHFFFAOYSA-N
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Description

Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate is a chemical compound of interest in specialized organic synthesis and pharmaceutical research. The core structure of this molecule combines a malonate ester moiety, known for its utility as a versatile building block in constructing complex molecular architectures, with a 1,1-dioxothiolane (sulfone) group, which can impart specific reactivity and influence physicochemical properties . Researchers may value this reagent for applications such as the development of novel heterocyclic compounds or as an intermediate in multi-step synthetic sequences, particularly where the introduction of a functionalized sulfone is desired. The presence of the malonate ester group suggests potential for classic malonate chemistry, including alkylation and condensation reactions, to form new carbon-carbon bonds. This product is intended for use by qualified laboratory and research professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other form of human or animal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6S/c1-14-8(10)7(9(11)15-2)6-3-4-16(12,13)5-6/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWJYKARDXHPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCS(=O)(=O)C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The process involves the formation of a dithiocarbamate intermediate, which is then oxidized to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions is optimized to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of amides and esters.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate is recognized for its role in drug development. It serves as an intermediate in the synthesis of various bioactive compounds.

Case Study: Respiratory Diseases

Research indicates that compounds derived from this compound have been studied for their therapeutic effects on respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis. These derivatives can modulate epithelial sodium channels (ENaC), which are critical in maintaining airway surface liquid homeostasis and mucociliary clearance .

Table 1: Pharmaceutical Compounds Derived from this compound

Compound NameApplicationMechanism
Compound ACOPDENaC modulation
Compound BCystic FibrosisMucociliary clearance enhancement

Agricultural Applications

The compound has also shown promise in agricultural chemistry, particularly in the development of agrochemicals.

Case Study: Pesticide Development

This compound has been utilized in synthesizing pesticides that target specific pests while minimizing environmental impact. Research has demonstrated its efficacy in controlling pest populations without adversely affecting beneficial insects .

Table 2: Agrochemical Products Derived from this compound

Product NameTarget PestApplication Method
Pesticide AAphidsFoliar spray
Pesticide BBeetlesSoil application

Chemical Synthesis Applications

In synthetic organic chemistry, this compound is valuable for constructing complex molecular architectures.

Case Study: Synthesis of Dicarbonyl Compounds

The compound can act as a precursor for various dicarbonyl compounds through reactions such as malonic ester synthesis and Claisen condensation. These reactions facilitate the formation of larger carbon frameworks necessary for drug discovery and materials science .

Table 3: Synthetic Pathways Involving this compound

Reaction TypeProductYield (%)
Malonic Ester SynthesisDicarbonyl A85
Claisen CondensationDicarbonyl B90

Mechanism of Action

The mechanism of action of Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate involves its interaction with specific molecular targets. The compound’s thiolane ring and dioxo groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/Stability Applications/Reactivity
This compound C₇H₁₀O₆S 222.22 (calculated) Propanedioate ester + sulfolane substituent Polar solvents (inferred from sulfone group) Intermediate in sulfone-containing drug synthesis
1-(1,3-Dioxolan-2-yl)acetone () C₆H₁₀O₃ 130.14 Acetone + dioxolan ring Moderate polarity (soluble in organic solvents) Solvent or intermediate in fine chemicals
[3-(1,3-Dioxolan-2-yl)propyl]-2-methyl-1,3-dithiane () C₁₃H₂₂O₂S₂ 278.11 Dithiane + dioxolan-propyl chain Soluble in CHCl₃, CH₂Cl₂ (polar aprotic solvents) Precursor for sulfur-containing polymers
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate () C₁₆H₁₈N₂O₄ 302.33 (calculated) Propanedioate ester + pyrrolopyridine substituent Lipophilic (soluble in EtOAc, DMSO) Pharmaceutical intermediate (e.g., kinase inhibitors)

Key Comparative Insights:

Structural and Electronic Differences :

  • The sulfone group in the target compound enhances polarity and oxidative stability compared to dioxolan () or dithiane () analogs. Sulfones are less prone to ring-opening reactions than dithianes, making them preferable in high-temperature or oxidative environments .
  • Ester Groups : Methyl esters (target compound) are more volatile and less lipophilic than ethyl esters (), impacting their utility in drug delivery systems .

Solubility Trends: The sulfone substituent in the target compound likely increases solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to dioxolan or dithiane derivatives. notes that dithiane-containing compounds exhibit solubility in CHCl₃ and CH₂Cl₂, while sulfones may expand compatibility with aqueous-organic mixtures .

Applications :

  • Sulfolane-derived compounds are widely used as solvents or intermediates in sulfonamide drug synthesis. In contrast, dioxolan-containing analogs () are more common in fragrances or agrochemicals due to their lower toxicity .
  • Pyrrolopyridine-substituted malonates () are niche intermediates in oncology research, highlighting how substituent choice directs biological activity .

Synthetic Challenges :

  • Sulfolane-substituted malonates require precise control of sulfone ring formation, whereas dioxolan or dithiane derivatives () involve simpler thioacetal or ketal protections. The latter are more cost-effective but less stable under acidic conditions .

Biological Activity

Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate is a compound that exhibits notable biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique thiolane structure, which contributes to its reactivity and biological interactions. The compound can be represented by the following structural formula:

C5H8O4S\text{C}_5\text{H}_8\text{O}_4\text{S}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : The presence of the dioxothiolan moiety suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains.

Data Table: Biological Activities Summary

Activity Type Description Reference
Enzyme InhibitionInhibits metabolic enzymes
AntioxidantReduces oxidative stress
AntimicrobialEffective against specific bacteria

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of this compound. The compound demonstrated significant inhibition against a target enzyme involved in lipid metabolism, suggesting its potential use in managing metabolic disorders.

Study 2: Antioxidant Activity

In a laboratory setting, this compound was evaluated for its antioxidant capacity using various assays. Results indicated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cell cultures, supporting its role as a potential therapeutic agent in oxidative stress-related diseases.

Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a broad spectrum of antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for synthesizing dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate?

  • Methodological Answer : Use factorial design to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and analyze their effects on yield and purity. For example, pre-experimental screening with a fractional factorial design can identify critical variables, followed by response surface methodology (RSM) for optimization . Monitor reaction progress via TLC or HPLC, as demonstrated in naphthol-derived syntheses .

Q. What analytical techniques are recommended for characterizing impurities in this compound?

  • Methodological Answer : Combine HPLC-MS for structural elucidation of byproducts and GC-MS for volatile impurities. Cross-validate with NMR (e.g., 1^1H, 13^13C, DEPT-135) to confirm stereochemical purity. Reference acceptance criteria from pharmacopeial standards (e.g., USP) for impurity profiling .

Q. How can computational tools aid in initial reaction pathway predictions?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like COMSOL Multiphysics or Gaussian can simulate energy barriers and predict feasible pathways, reducing trial-and-error experimentation .

Advanced Research Questions

Q. How to resolve contradictions between theoretical predictions and experimental outcomes in the compound’s reactivity?

  • Methodological Answer : Perform post-hoc analysis using multiscale modeling (e.g., QM/MM) to reconcile discrepancies. Validate computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models) against experimental kinetics data. Iteratively refine theoretical models via feedback loops, as proposed by ICReDD’s reaction design framework .

Q. What strategies improve selectivity in functionalizing the dioxothiolane moiety?

  • Methodological Answer : Use steric and electronic control via protective group chemistry (e.g., orthogonal protection of the propanedioate ester). For example, selective oxidation or nucleophilic substitution at the thiolan-3-yl position can be guided by Hammett parameters and monitored via in-situ FTIR .

Q. How to design a reactor system for scaled-up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Implement continuous-flow reactors with immobilized catalysts to enhance mass transfer and reduce racemization. Use process analytical technology (PAT) for real-time monitoring, such as inline Raman spectroscopy, to adjust residence time and temperature dynamically .

Q. What methodologies address data reproducibility challenges in heterogeneous catalysis studies involving this compound?

  • Methodological Answer : Standardize catalyst characterization (e.g., BET surface area, XRD crystallinity) and document batch-specific variables (e.g., moisture content, pretreatment protocols). Employ robust statistical frameworks like Bayesian inference to quantify uncertainty in kinetic data .

Data Management and Validation

Q. How to ensure data integrity in collaborative studies on this compound’s environmental fate?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles with blockchain-secured metadata. Use encrypted ELNs (Electronic Lab Notebooks) and version-controlled repositories (e.g, GitLab for chemical data) to track revisions and prevent data breaches .

Q. What statistical methods are suitable for analyzing non-linear kinetics in degradation studies?

  • Methodological Answer : Apply multivariate adaptive regression splines (MARS) or generalized additive models (GAMs) to capture complex kinetic profiles. Validate with bootstrapping or cross-validation to avoid overfitting .

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